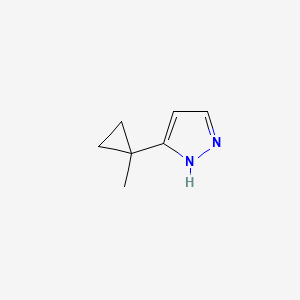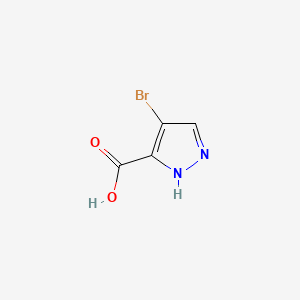
3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic compound that belongs to the pyrazole class of molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis and Anti-inflammatory/Anti-cancer Activities : A study described the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-methoxyphenyl)-1H-pyrazol-3-amine, a closely related compound. These were created using environmentally benign methods and showed promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Antimicrobial Agents : Another study synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to investigate their antibacterial and antifungal activities. They exhibited potent antimicrobial activities, suggesting potential as therapeutic agents (Raju et al., 2010).
Cytotoxicity Against Cancer Cells : Compounds including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, similar in structure, were synthesized and tested for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential in cancer therapy (Hassan et al., 2014).
Reactivity and Chemical Properties
Reactivity in Palladium-Catalyzed Arylation : Pyrazole derivatives, including those with a cyclopropyl group at the C3-position, were used in palladium-catalyzed direct arylations. This study demonstrates the compound's reactivity and potential for creating complex molecules (Sidhom et al., 2018).
Synthesis of Novel Heterocyclic Dyes : Heterocyclic amines, including those derived from pyrazolone, were used to synthesize novel disazo dyes, demonstrating the versatility of these compounds in creating colorants with potential industrial applications (Karcı & Karcı, 2008).
properties
IUPAC Name |
5-cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-11-6-4-10(5-7-11)16-13(14)8-12(15-16)9-2-3-9/h4-9H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCAVNCSTMDNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Allyloxy)-5-bromophenyl]methanol](/img/structure/B3248484.png)









